molecular formula C20H15ClN2O2 B2834200 (2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 478048-68-9

(2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No. B2834200
M. Wt: 350.8
InChI Key: FFWSNWLQUFRXNZ-UHFFFAOYSA-N
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Description

“(2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone” is a chemical compound . It is also known as "4-(2-chloropyridine-3-carbonyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine" .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study details the synthesis of pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds with antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Interaction with CB1 Cannabinoid Receptor

Another study focused on the effects of specific pyridine and benzoxazine derivatives on cannabinoid receptors, highlighting the potential application of these compounds in receptor interaction studies. The findings demonstrate the agonist and inverse agonist actions in this system, which could be pivotal in drug discovery and pharmacological research (Landsman et al., 1997).

Novel Synthesis Approaches

Research also encompasses novel synthesis approaches for benzoxazine derivatives with anti-stress oxidative properties. This indicates the compound's potential in creating new materials or drugs with specific desired properties (Largeron & Fleury, 1998).

Anticonvulsant Agents

Derivatives of the compound have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents. This demonstrates the chemical's relevance in medicinal chemistry, particularly in the development of treatments for epilepsy (Malik & Khan, 2014).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with the CB1 cannabinoid receptor provide insights into drug-receptor dynamics, useful for drug design and understanding receptor signaling pathways (Shim et al., 2002).

properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-19-15(9-6-12-22-19)20(24)23-16-10-4-5-11-18(16)25-13-17(23)14-7-2-1-3-8-14/h1-12,17H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSNWLQUFRXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-3-pyridinyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

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